molecular formula C20H20N4O3 B2503849 5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008090-14-9

5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2503849
CAS No.: 1008090-14-9
M. Wt: 364.405
InChI Key: APEKABPSHXGTFT-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and ethoxybenzaldehyde, which undergo condensation reactions followed by cyclization and oxidation steps. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
  • 5-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Uniqueness

5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-16-9-7-15(8-10-16)24-19(25)17-18(20(24)26)23(22-21-17)12-14-6-4-5-13(2)11-14/h4-11,17-18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEKABPSHXGTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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